2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline typically involves the reaction of 2,5-dichloroaniline with 2-(2,5-dimethylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the positions ortho and para to the aniline group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline is utilized in various scientific research applications, including:
Proteomics Research: It is used as a specialty reagent in the study of protein structures and functions.
Chemical Biology: The compound is employed in the synthesis of bioactive molecules for studying biological pathways.
Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dichloroaniline: Shares the dichloroaniline core but lacks the 2-(2,5-dimethylphenoxy)-propyl group.
2,5-Dimethylphenoxypropylamine: Contains the 2-(2,5-dimethylphenoxy)-propyl group but lacks the dichloroaniline core.
Uniqueness: 2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline is unique due to the combination of the dichloroaniline core and the 2-(2,5-dimethylphenoxy)-propyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(2,5-dimethylphenoxy)propyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-11-4-5-12(2)17(8-11)21-13(3)10-20-16-9-14(18)6-7-15(16)19/h4-9,13,20H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVJAJRNLMEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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